

Ombuin 3-Glucoside: Technical Monograph & Experimental Guide

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Compound of Interest

Compound Name: Ombuin 3-glucoside

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Dual PPAR α / δ Agonist & Anti-Inflammatory Flavonoid

Executive Summary

Ombuin 3-glucoside (Ombuin-3-O- β -D-glucopyranoside) is a methylated flavonoid glycoside derived primarily from *Gynostemma pentaphyllum* and *Opuntia* species. Unlike its parent compound quercetin, **Ombuin 3-glucoside** possesses a unique methylation pattern (7,4'-dimethylation) that alters its bioavailability and pharmacodynamic profile.

This guide details its identification as a rare dual agonist of Peroxisome Proliferator-Activated Receptors (PPAR α and PPAR δ / β), positioning it as a high-value candidate for metabolic syndrome, dyslipidemia, and atherosclerosis therapeutics. Furthermore, it exhibits significant anti-inflammatory activity via the Src/NF- κ B axis.[1][2]

Part 1: Chemical Identity & Structure-Activity Relationship (SAR)

Chemical Profile[3][4][5][6][7][8]

- IUPAC Name: 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[3]
- Common Name: **Ombuin 3-glucoside** (Ombuin-3-glc)[3]
- Aglycone: Ombuin (7,4'-dimethylquercetin)
- Molecular Formula: C₂₃H₂₄O₁₂[3]
- Molecular Weight: 492.43 g/mol

Structural Significance (SAR)

The biological potency of **Ombuin 3-glucoside** is dictated by three structural modifications relative to the flavonoid backbone:

- 7,4'-Dimethylation: The methyl groups at positions 7 and 4' significantly increase lipophilicity compared to quercetin. This enhances membrane permeability and metabolic stability by blocking sites typically susceptible to rapid Phase II conjugation (glucuronidation/sulfation).
- 3-O-Glucosylation: The glucose moiety at position 3 confers water solubility, essential for initial formulation and intestinal transport. In vivo, this bond is typically hydrolyzed by cytosolic β -glucosidases or gut microbiota (LPH/CBG), releasing the bioactive aglycone (Ombuin).
- Hydroxyl Retention (C5, C3'): Retention of the C5-OH (hydrogen bonded to the C4-keto group) and C3'-OH is critical for receptor binding affinity, particularly within the PPAR ligand-binding domain (LBD).

Part 2: Pharmacological Mechanisms

Primary Mechanism: Dual PPAR α / δ Agonism

Research indicates that **Ombuin 3-glucoside** acts as a specific ligand for PPAR α and PPAR δ / β , but notably not PPAR γ .^[4] This selectivity profile is advantageous for treating dyslipidemia without the weight-gain side effects associated with PPAR γ agonists (e.g., thiazolidinediones).

- PPAR α Activation (Hepatocytes): Upregulates fatty acid oxidation genes (CPT1, ACOX1) and downregulates lipogenic genes (SREBP-1c, SCD-1), reducing hepatic triglyceride accumulation.
- PPAR δ Activation (Macrophages): Induces expression of ATP-binding cassette transporters (ABCA1, ABCG1), promoting reverse cholesterol transport (cholesterol efflux) from macrophages to HDL particles.

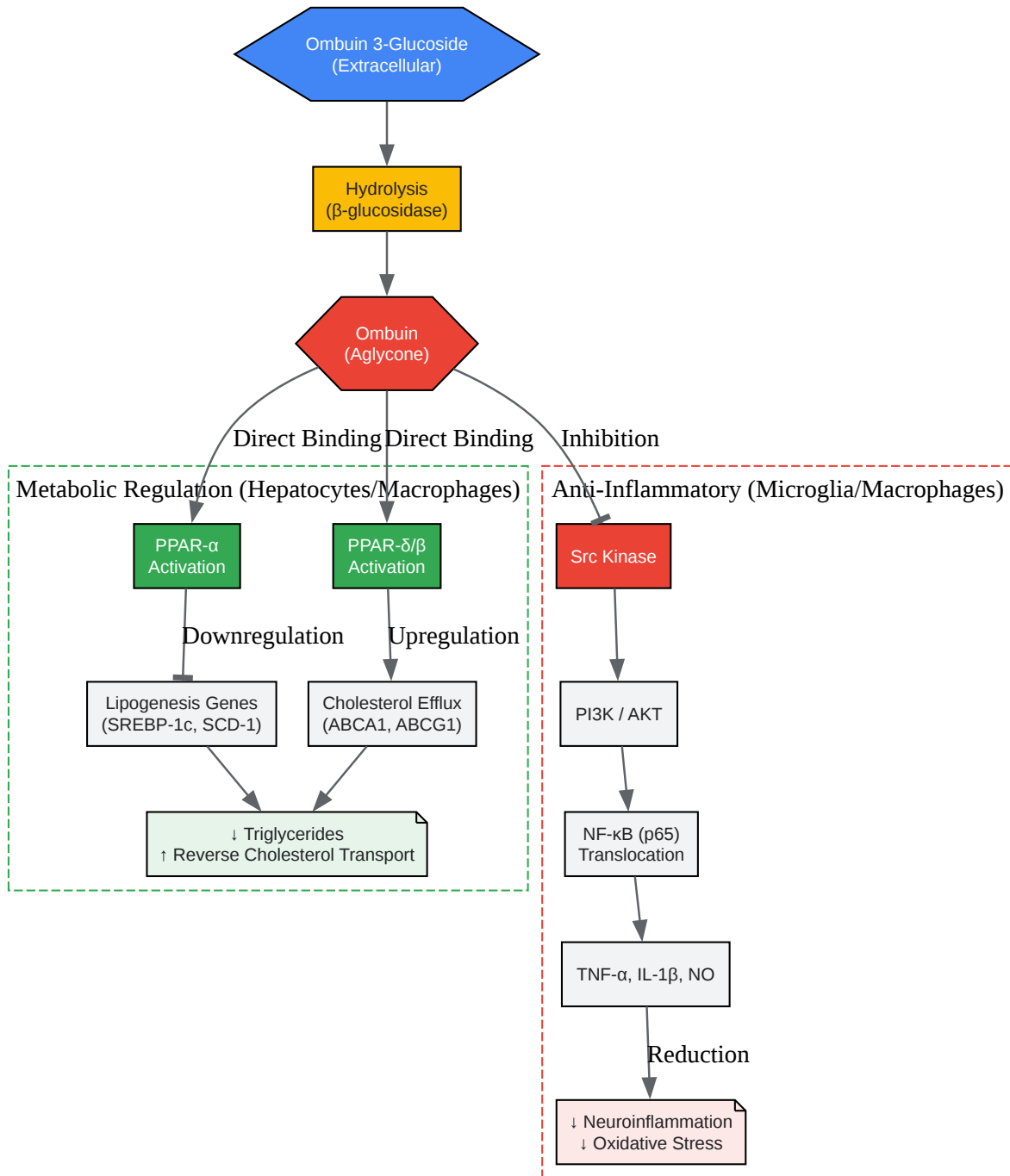
Secondary Mechanism: Anti-Inflammatory Signaling

Ombuin (the active metabolite) exerts potent anti-neuroinflammatory and systemic anti-inflammatory effects by targeting the Src kinase.

- Inhibition of Src: Prevents the phosphorylation of downstream PI3K/AKT and IKK complex.
- NF- κ B Suppression: Blocks the degradation of I κ B α , preventing the nuclear translocation of the p65 subunit.
- Outcome: Reduction in pro-inflammatory cytokines (TNF- α , IL-1 β , IL-6) and Nitric Oxide (NO) production.^{[1][2][5]}

Mechanistic Pathway Diagram

The following diagram illustrates the dual pathway action: Metabolic regulation via PPARs and Anti-inflammation via Src/NF- κ B.



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Caption: Dual mechanistic action of **Ombuin 3-glucoside** regulating lipid metabolism via PPARs and suppressing inflammation via Src kinase inhibition.

Part 3: Isolation & Purification Protocol

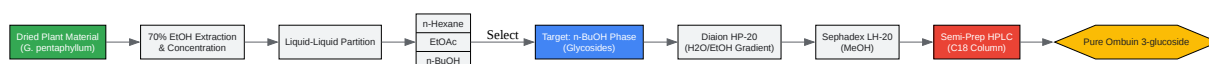
Source Material: Gynostemma pentaphyllum (Aerial parts) or Opuntia dillenii (Cladodes).

Objective: Isolation of high-purity (>95%) **Ombuin 3-glucoside**.

Step-by-Step Methodology

- Extraction:
 - Macerate dried aerial parts (1.0 kg) in 70% Ethanol (10 L) for 3 days at room temperature.
 - Filter and concentrate under reduced pressure (Rotary Evaporator, 45°C) to obtain crude extract.
- Liquid-Liquid Partition:
 - Suspend crude extract in H₂O.
 - Partition sequentially with n-Hexane (to remove lipids) → Ethyl Acetate (EtOAc) → n-Butanol (n-BuOH).
 - Target Fraction: The n-BuOH fraction contains the glycosides. Collect and concentrate.
- Column Chromatography (CC):
 - Stationary Phase: Diaion HP-20 macroporous resin.
 - Elution: Gradient of H₂O/EtOH (100:0 → 0:100).
 - Collect fractions eluting at ~40-60% EtOH.
- Purification (Polishing):
 - Subject active fraction to Sephadex LH-20 column (Eluent: MeOH).

- Final purification via Semi-preparative HPLC (C18 Column, Mobile Phase: MeOH/H₂O 55:45 v/v).
- Validation:
 - Verify structure via ¹H-NMR and ¹³C-NMR (Look for methoxy signals at δ ~3.8 and anomeric proton at δ ~5.0-5.5).



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Caption: Workflow for the bio-guided isolation of **Ombuin 3-glucoside** from plant matrices.

Part 4: Experimental Validation Assays

PPAR Agonist Reporter Gene Assay

This protocol validates the specific activation of PPAR α and PPAR δ by **Ombuin 3-glucoside**.

[4]

- Cell Line: CV-1 or HEK293 cells.
- Transfection: Co-transfect cells with:
 - Expression plasmid (pSG5-PPAR α , pSG5-PPAR δ , or pSG5-PPAR γ).
 - PPRE-luciferase reporter plasmid (PPRE-X3-TK-Luc).
 - Renilla luciferase (internal control).
- Treatment: Incubate cells with **Ombuin 3-glucoside** (1–50 μ M) for 24 hours. Use Fenofibrate (PPAR α agonist) and GW501516 (PPAR δ agonist) as positive controls.
- Readout: Measure Luciferase activity using a Dual-Luciferase Assay System.

- Expected Result: Dose-dependent increase in luciferase activity for PPAR α and PPAR δ transfected cells; no change for PPAR γ .

Anti-Inflammatory NO Inhibition Assay

- Cell Line: RAW 264.7 Macrophages.
- Induction: Stimulate cells with Lipopolysaccharide (LPS, 1 μ g/mL).
- Treatment: Co-treat with **Ombuin 3-glucoside** (5, 10, 20 μ M).
- Readout: Measure Nitrite accumulation in the supernatant using Griess Reagent at 540 nm.
- Viability Check: Perform MTT assay in parallel to ensure reduction in NO is not due to cytotoxicity.

Part 5: Data Summary & Comparative Potency

The following table summarizes the biological activity of **Ombuin 3-glucoside** compared to standard controls.

Biological Activity	Target / Assay	Effective Concentration	Efficacy vs. Control
Lipid Metabolism	PPAR α Activation (HepG2)	EC ₅₀ \approx 10–20 μ M	Comparable to Fenofibrate
Lipid Metabolism	PPAR δ Activation	EC ₅₀ \approx 15 μ M	Moderate vs. GW501516
Cholesterol Efflux	ABCA1 mRNA Induction	10 μ M	2.5-fold increase
Anti-Inflammation	NO Inhibition (LPS-induced)	IC ₅₀ \approx 12.5 μ M	Superior to Quercetin
Cytotoxicity	MTT Assay (Vero Cells)	CC ₅₀ > 100 μ M	Non-toxic at therapeutic dose

References

- Ombuin-3-O- β -D-glucopyranoside from *Gynostemma pentaphyllum* is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β . Source: Biochemical and Biophysical Research Communications (2013) Significance: Defines the primary metabolic mechanism. [4]
- Anti-Neuroinflammatory Effect of Ombuin from *Rhamnus erythroxylon* Pall.[2][6] Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF- κ B Signaling Pathway. Source: International Journal of Molecular Sciences (2024) Significance: Elucidates the anti-inflammatory signaling cascade of the aglycone. [1][2]
- Ombuin ameliorates diabetic nephropathy in rats by anti-inflammation and antifibrosis involving Notch 1 and PPAR γ signaling pathways. Source: Drug Development Research (2022) Significance: Demonstrates in vivo therapeutic potential for diabetic complications.
- Phytochemicals and biological activities of *Opuntia* species. Source: Molecules (2023) Significance: Identifies *Opuntia* as a major natural source for extraction.

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